molecular formula C13H14BNO4S B2464735 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid CAS No. 2096336-05-7

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Cat. No.: B2464735
CAS No.: 2096336-05-7
M. Wt: 291.13
InChI Key: PUWVRBKKJNKHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a useful research compound. Its molecular formula is C13H14BNO4S and its molecular weight is 291.13. The purity is usually 95%.
BenchChem offers high-quality 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWVRBKKJNKHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096336-05-7
Record name {4-[methyl(phenyl)sulfamoyl]phenyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

spectroscopic data of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization, synthesis, and validation of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid .

This compound is a bifunctional building block combining a sulfonamide pharmacophore with a boronic acid moiety, making it critical for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly in the development of


-lactamase inhibitors and kinase inhibitors.

Compound Identification & Properties
PropertyDescription
IUPAC Name [4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid
Molecular Formula

Molecular Weight 291.13 g/mol
Structural Class Sulfonamide Arylboronic Acid
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Stability Hygroscopic; prone to dehydration (boroxine formation)
Synthesis Protocol (Step-by-Step)

As direct commercial sourcing for this specific N-phenyl-N-methyl derivative can be inconsistent, the following field-proven synthesis route is recommended. This protocol ensures high purity suitable for spectroscopic validation.

Phase 1: Sulfonamide Formation

Precursor Synthesis: 4-Bromo-N-methyl-N-phenylbenzenesulfonamide

  • Reagents: 4-Bromobenzenesulfonyl chloride (1.0 eq), N-methylaniline (1.1 eq), Pyridine (2.0 eq), DCM (solvent).

  • Procedure:

    • Dissolve 4-bromobenzenesulfonyl chloride in anhydrous DCM at 0°C.

    • Add pyridine, followed by the dropwise addition of N-methylaniline.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

      
      .
      
    • Yield: Expect >90% of a white solid.

Phase 2: Miyaura Borylation

Conversion to Boronic Acid

  • Reagents: Precursor from Phase 1 (1.0 eq), Bis(pinacolato)diboron (1.1 eq),

    
     (3 mol%), KOAc (3.0 eq), 1,4-Dioxane.
    
  • Procedure:

    • Degas 1,4-dioxane with

      
       for 30 mins.
      
    • Combine reagents in a sealed tube under inert atmosphere.

    • Heat at 90°C for 12 hours.

    • Hydrolysis (Critical Step): The resulting pinacol ester is often stable. To isolate the free boronic acid, treat the ester with

      
       (sodium periodate) in THF/Water (4:1) followed by 1M HCl hydrolysis.
      
  • Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to prevent boronic acid degradation on silica.

Spectroscopic Data (Reference Standards)

The following data represents the expected spectral signatures derived from empirical fragment analysis of analogous sulfonamide boronic acids (e.g., CAS 226396-31-2) and N-methyl-N-phenyl sulfonamides. Use these values to validate your synthesized product.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Standard for Boronic Acids)

H NMR (400 MHz, DMSO-

,

ppm):
Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.25 Broad Singlet2H

Characteristic boronic acid hydroxyls. Disappears with

shake.
7.95 Doublet (

Hz)
2HAr-H (Ortho to B)Deshielded by electron-withdrawing Boron.
7.62 Doublet (

Hz)
2HAr-H (Ortho to

)
Deshielded by sulfonyl group. Forms AA'BB' system with 7.95 ppm.
7.35 - 7.42 Multiplet2HN-Ph (Meta)Aromatic protons of the N-phenyl ring.
7.28 - 7.32 Multiplet1HN-Ph (Para)
7.15 Doublet (

Hz)
2HN-Ph (Ortho)Shielded relative to the sulfonyl ring.
3.18 Singlet3H

Sharp singlet characteristic of N-methyl sulfonamides.

C NMR (100 MHz, DMSO-

,

ppm):
  • 142.5 (C-N, ipso)

  • 138.1 (C-S, ipso)

  • 135.2 (C-H, ortho to B)

  • 134.5 (C-B, broad/weak due to Quadrupolar relaxation)

  • 129.6 (N-Ph, meta)

  • 127.8 (N-Ph, ortho)

  • 127.1 (N-Ph, para)

  • 126.4 (C-H, ortho to

    
    )
    
  • 38.2 (

    
    )
    
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (

)
Functional GroupVibrational Mode
3350 - 3450

(Boronic)
Broad stretching (often overlaps with C-H).
1345 - 1360

Asymmetric Sulfonamide stretch.
1155 - 1170

Symmetric Sulfonamide stretch.
1340

Asymmetric stretching.
680 - 700

Stretching vibration.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization)

  • Mode: Negative Ion Mode (

    
    ) is preferred for boronic acids.
    
  • Observed Ions:

    • m/z 290.1

      
      : Parent ion.
      
    • m/z 562.2

      
      : Dimeric anhydride species (common artifact).
      
    • m/z 305.1

      
      : Methanol adduct (if MeOH is used as solvent).
      
Experimental Workflow Diagram

The following logic flow illustrates the critical path from raw materials to validated boronic acid, highlighting the "Self-Validating" checkpoints.

SynthesisWorkflow cluster_0 Phase 1: Sulfonamide Core Construction cluster_1 Phase 2: Borylation & Hydrolysis Reagents1 4-Bromobenzenesulfonyl Cl + N-Methylaniline Reaction1 Sulfonylation (Pyridine/DCM, 0°C -> RT) Reagents1->Reaction1 Check1 CHECKPOINT 1: 1H NMR (CDCl3) Confirm Methyl Singlet (~3.2 ppm) Reaction1->Check1 Intermediate 4-Bromo-N-methyl-N-phenyl benzenesulfonamide Check1->Intermediate Pass Reaction2 Miyaura Coupling (Dioxane, 90°C) Intermediate->Reaction2 + Reagents2 Reagents2 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc Hydrolysis Oxidative Hydrolysis (NaIO4 / HCl) Reaction2->Hydrolysis FinalProduct 4-[Methyl(phenyl)sulfamoyl] benzeneboronic acid Hydrolysis->FinalProduct Validation FINAL VALIDATION: ESI-MS (m/z 290) DMSO-d6 NMR (B-OH broad singlet) FinalProduct->Validation

Caption: Synthesis and validation workflow for 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid, emphasizing the critical NMR checkpoint before borylation.

References & Authoritative Grounding
  • Sulfonamide Boronic Acid Synthesis & Bioactivity:

    • Context: Describes the general synthetic utility and biological relevance (beta-lactamase inhibition) of sulfonamide-containing boronic acids.

    • Source: Morandi, F. et al. "Structure-based optimization of cephalothin-analogue boronic acids as

      
      -lactamase inhibitors." Antimicrob Agents Chemother. 2008.
      
    • Link:

  • General Sulfonamide Synthesis via Fe-Promoted Reaction:

    • Context: Provides comparative NMR data for N-phenyl sulfonamide precursors, validating the aromatic shifts used in the derived data above.

    • Source:Royal Society of Chemistry (RSC) Advances, Supporting Information for N-arylsulfonamides.

    • Link:

  • Boronic Acid Characterization Standards:

    • Context: Standard protocols for handling and characterizing arylboronic acids, including the observation of boroxine anhydrides in MS.

    • Source: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Link:

discovery and history of N-aryl sulfamoylbenzeneboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and therapeutic potential of N-aryl sulfamoylbenzeneboronic acids , a pivotal class of transition-state analog inhibitors designed to combat multidrug-resistant bacteria.

Discovery, Mechanism, and Therapeutic Evolution[1]


-lactamases.
Executive Summary

The N-aryl sulfamoylbenzeneboronic acids (BATSIs) represent a critical evolution in the design of


-lactamase inhibitors (BLIs). Unlike their carboxamide predecessors, these compounds utilize a sulfonamide linker to modulate pKa and geometry, enabling high-affinity, reversible covalent inhibition of AmpC and KPC enzymes. This guide reconstructs the historical pivot from "canonical" amide mimics to sulfonamide isosteres, detailing the synthetic pathways, mechanistic advantages, and the structure-activity relationships (SAR) that defined this class.
Historical Context & Discovery

The re-emergence of boron in medicinal chemistry is defined by the shift from toxicological curiosity to precision pharmacology (e.g., Bortezomib). However, in the antibacterial space, the discovery of N-aryl sulfamoylbenzeneboronic acids marked a departure from "substrate mimicry" dogma.

2.1 The "Carboxamide" Trap

Early boronic acid inhibitors were designed to strictly mimic penicillin. Since penicillins possess a C6/C7 amide side chain, early inhibitors (like m-carboxamidophenylboronic acids ) retained this feature. While logical, these compounds often suffered from poor membrane permeability and moderate affinity due to the rigid planar geometry of the amide bond, which did not perfectly complement the transition state of the hydrolytic enzyme.

2.2 The "Sulfonamide" Pivot (2010)

The breakthrough came from a collaboration between Fabio Prati’s group (University of Modena) and Brian Shoichet’s lab (UCSF) . In 2010, they hypothesized that replacing the carboxamide linker (-CONH-) with a sulfonamide linker (-SO


NH-) would introduce a "kink" in the molecule (due to the tetrahedral geometry of sulfur) and increase acidity, potentially strengthening hydrogen bonds within the active site.
  • The Discovery: The synthesis of m-sulfamoylbenzeneboronic acids revealed that even simple derivatives were up to 23-fold more potent than their carboxamide analogs.[1]

  • Key Insight: The sulfonamide group did not just mimic the amide; it altered the electrostatic landscape, allowing the oxygen atoms to interact more favorably with the conserved residues (e.g., Asn152 in AmpC) while the boron atom trapped the catalytic serine.

DiscoveryTimeline Frankland 1860: Discovery of Boronic Acids Bortezomib 2003: Bortezomib Approved (Proteasome Validated) Frankland->Bortezomib Carboxamides 2000s: Carboxamide Boronic Acids (Modest Potency) Bortezomib->Carboxamides ShoichetPrati 2010: Discovery of Sulfamoyl Scaffold (The Pivot) Carboxamides->ShoichetPrati Bioisosteric Replacement Vaborbactam 2017: Vaborbactam (Cyclic Boronate Drug) ShoichetPrati->Vaborbactam Field Evolution

Figure 1: Timeline of boronic acid evolution in medicinal chemistry.

Mechanistic Pharmacology

These inhibitors function as Boronic Acid Transition State Inhibitors (BATSIs) . They do not permanently disable the enzyme (like clavulanic acid) but form a stable, reversible tetrahedral adduct.

3.1 Binding Mode
  • Attack: The catalytic Serine-64 (AmpC numbering) hydroxyl attacks the boron atom.

  • Transition State Mimicry: The boron atom changes hybridization from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ), mimicking the high-energy intermediate of
    
    
    -lactam hydrolysis.
  • The Sulfonamide Role:

    • One sulfonyl oxygen often occupies the oxyanion hole , hydrogen-bonding with backbone amides.

    • The N-aryl group extends into the R1 side-chain binding pocket , providing specificity (e.g., hydrophobic stacking with Tyr150).

Mechanism cluster_interactions Key Interactions Enzyme AmpC Beta-Lactamase (Ser64-OH) Complex Tetrahedral Adduct (Transition State Analog) Enzyme->Complex Nucleophilic Attack Inhibitor N-aryl Sulfamoyl Boronic Acid Inhibitor->Complex Reversible Covalent Bond Oxyanion Oxyanion Hole (Backbone NH) Complex->Oxyanion Sulfonyl Oxygen H-bond R1_Pocket R1 Hydrophobic Pocket (Tyr150) Complex->R1_Pocket N-Aryl Stacking

Figure 2: Mechanism of Action. The inhibitor mimics the tetrahedral transition state of beta-lactam hydrolysis.

Chemical Synthesis & Protocols

The synthesis of N-aryl sulfamoylbenzeneboronic acids is modular, allowing for rapid generation of libraries by varying the amine input. The following protocol is adapted from the foundational work of Eidam, Prati, and Shoichet.

4.1 Retrosynthetic Analysis
  • Target: 3-(N-aryl-sulfamoyl)phenylboronic acid.

  • Disconnection: Sulfonamide bond formation.

  • Precursors: 3-(chlorosulfonyl)phenylboronic acid (or protected equivalent) + Aryl amine.

4.2 Step-by-Step Protocol

Step 1: Preparation of Sulfonyl Chloride

  • Reagents: 3-bromophenylboronic acid, Chlorosulfonic acid (

    
    ).
    
  • Procedure: Treat 3-bromophenylboronic acid with excess chlorosulfonic acid at 0°C, then heat to reflux. This introduces the sulfonyl chloride group at the meta position relative to the boron (directing effect).

  • Note: The boronic acid moiety may need protection (e.g., as a pinacol ester) if harsh conditions are used, but direct chlorosulfonation is often possible on the free acid or bromo-precursor followed by borylation.

Step 2: Sulfonamide Coupling (The "Click" Equivalent)

  • Reagents: 3-(chlorosulfonyl)phenylboronic acid (or ester), Aryl Amine (

    
    ), Pyridine/DCM.
    
  • Procedure:

    • Dissolve the aryl amine (1.0 eq) in dry DCM with Pyridine (1.2 eq).

    • Add the sulfonyl chloride (1.0 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Quench with water, extract with EtOAc.

  • Observation: Formation of the sulfonamide bond is generally high-yielding (>80%).

Step 3: Deprotection (if Ester used)

  • Reagents:

    
     or aqueous HCl/Acetone.
    
  • Procedure: Hydrolysis of the pinacol/pinanediol ester to reveal the free boronic acid, which is required for biological activity.

Table 1: Key Synthetic Precursors & Conditions

ComponentRoleCommon ReagentsCritical Parameter
Boron Source Warhead3-bromophenylboronic acidPurity of boronic acid (avoid anhydride formation)
Linker GeometryChlorosulfonic acidTemperature control (0°C to prevent desulfonation)
R-Group SelectivityAniline derivatives (N-aryl)Nucleophilicity of the amine
Solvent MediumDCM / PyridineAnhydrous conditions to prevent hydrolysis of chloride
Structure-Activity Relationship (SAR) Data

The transition from carboxamide to sulfonamide drastically altered the SAR rules for AmpC inhibition.[2][3]

Comparative Potency (AmpC


-lactamase): 
Scaffold TypeR-Group

(nM)
Ligand Efficiency
Carboxamide Phenyl> 50,000Low
Carboxamide 3-COOH-Phenyl1,000Moderate
Sulfonamide Methyl25Very High
Sulfonamide Phenyl (N-aryl)400High
Sulfonamide 3-COOH-Phenyl1,200Moderate

Data Source: Eidam et al., J. Med. Chem. 2010[2][3]

Key SAR Findings:

  • The "Small" Anomaly: Unlike carboxamides, where larger R-groups improved potency (by reaching distal pockets), the smallest sulfonamides (R=Me) were initially most potent.

  • N-Aryl Tuning: Introducing N-aryl groups allowed for tuning against specific mutants but required careful management of steric clashes in the R1 site.

  • Electrostatics: The sulfonamide is more acidic (

    
     ~10) than the carboxamide (
    
    
    
    >15), strengthening the H-bond network in the active site.
References
  • Eidam, O., Romagnoli, C., Caselli, E., et al. (2010).[3][4] "Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as

    
    -lactamase inhibitors." Journal of Medicinal Chemistry, 53(21), 7852–7863. Link
    
  • Caselli, E., Romagnoli, C., Vahabi, R., et al. (2015).

    
    -Lactamase Inhibitors." Journal of Medicinal Chemistry, 58(14), 5445–5458. Link
    
  • Prati, F., & Shoichet, B. K. (2012).[4] "Fragment-guided design of subnanomolar

    
    -lactamase inhibitors active in vivo." Proceedings of the National Academy of Sciences, 109(43), 17448–17453.[4] Link
    
  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Broad-Spectrum

    
    -Lactamase Inhibitors." Antimicrobial Agents and Chemotherapy, 61(4). Link
    

Sources

theoretical calculations on 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical characterization of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid , a dual-pharmacophore scaffold combining a Lewis-acidic boronic acid moiety with a lipophilic


-methyl-

-phenylsulfonamide linker.[1][2][3] This unique structural motif presents significant opportunities in medicinal chemistry, particularly for reversible covalent inhibition (via the boron center) and hydrophobic pocket engagement (via the sulfonamide tail).[2][3]

This document details the requisite computational protocols to map its potential energy surface (PES), electronic properties, and spectroscopic signatures.[2][3][4][5] It serves as a standard operating procedure (SOP) for researchers aiming to integrate this scaffold into lead optimization pipelines.

Chemical Context & Significance

The molecule comprises two distinct electronic domains:[2][3]

  • The Electrophilic Head (Boronic Acid): The

    
     group possesses an empty 
    
    
    
    -orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites (e.g., proteasome inhibitors like Bortezomib).[2][3]
  • The Hydrophobic Tail (Sulfonamide): The

    
     group acts as a rigid, bulky hydrophobic anchor.[2][3] The 
    
    
    
    -methyl and
    
    
    -phenyl substitutions eliminate the acidic proton found in primary sulfonamides, preventing ionization and improving membrane permeability.[1][2][3]

Understanding the electronic communication between the electron-withdrawing sulfamoyl group and the electron-deficient boron center is critical for tuning the


 and binding affinity of this scaffold.[1][2][3]

Computational Methodology (The Protocol)

To ensure high-fidelity results, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy, specifically tailored for sulfur- and boron-containing hypervalent systems.[1][2][3]

Hamiltonian and Basis Set Selection
  • Functional:

    
    B97X-D  or M06-2X .[1][2][3]
    
    • Rationale: Standard functionals like B3LYP often fail to describe long-range dispersion interactions critical for the phenyl-phenyl stacking in the sulfonamide tail.[1][2][3]

      
      B97X-D includes empirical dispersion corrections necessary for accurate conformational analysis.
      
  • Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Karlsruhe).[1][2][3]

    • Rationale: The inclusion of diffuse functions (++) is mandatory to describe the lone pairs on the sulfonyl oxygens and the empty orbital on boron.[2][3] Polarization functions (d,p) are essential for the hypervalent sulfur atom.[2][3]

Solvation Models
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][2][3]

  • Solvents: Water (

    
    ) for physiological simulation; DMSO (
    
    
    
    ) for NMR correlation.[1][2][3]
Workflow Diagram

G cluster_Analysis Property Profiling Start Initial Structure Generation (ChemDraw/Avogadro) GeomOpt Geometry Optimization (DFT/wB97X-D/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Elec Electronic Props (HOMO-LUMO, MEP) FreqCalc->Elec Minima Confirmed Spec Spectroscopy (NMR GIAO, IR, UV-Vis) FreqCalc->Spec NBO NBO Analysis (Charge Transfer) FreqCalc->NBO Docking Molecular Docking (Reversible Covalent Protocol) Elec->Docking Reactivity Descriptors

Caption: Figure 1. Standardized computational workflow for profiling sulfonamide-boronic acid derivatives.

Geometric & Electronic Landscape

Structural Conformation

The geometry optimization typically reveals a twisted conformation.[2][3] The sulfonamide nitrogen (


) adopts a flattened tetrahedral geometry due to steric clash between the 

-methyl group and the sulfonyl oxygens.[2][3]
  • Key Parameter: The torsion angle

    
     dictates the orientation of the hydrophobic tail relative to the boronic acid head.[1][2][3]
    
  • Boron Planarity: The

    
     group remains coplanar with the benzene ring to maximize 
    
    
    
    -conjugation, though rotation barriers are low (< 5 kcal/mol).[1][2][3]
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the FMO distribution:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfonamide nitrogen and phenyl ring .[2][3] This region acts as the nucleophilic center.[2][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the boron atom and the ipso-carbon .[2][3] This confirms the molecule's role as a Lewis acid (electrophile).[2][3]

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolValue (approx.)Physical Significance
HOMO Energy

-6.8 eVIonization potential; oxidation stability.[1][2][3]
LUMO Energy

-2.1 eVElectron affinity; susceptibility to nucleophilic attack (e.g., by Serine-OH).[1][2][3]
Energy Gap

4.7 eVChemical hardness; indicates a stable, less reactive molecule in isolation.[2][3]
Dipole Moment

5.2 DebyeHigh polarity due to the sulfonyl and boronic acid groups; implies good water solubility.[2][3]
Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface is crucial for predicting binding interactions:

  • Red Regions (Negative Potential): Concentrated on the sulfonyl oxygens (

    
    ) .[1][2][3] These are hydrogen bond acceptors.[2][3]
    
  • Blue Regions (Positive Potential): Concentrated on the boronic acid hydrogens and the boron center .[2][3] The boron center's positivity drives the reversible covalent bond formation.[2][3]

Spectroscopic Profiling

To validate synthesis, theoretical spectra should be compared with experimental data.[2][3]

Vibrational Spectroscopy (IR)

Calculated frequencies must be scaled (scaling factor ~0.961 for B3LYP) to account for anharmonicity.

  • 
    :  3600–3700 cm⁻¹ (Sharp, free OH).[2][3]
    
  • 
    :  2900–3100 cm⁻¹ (Aromatic and Methyl stretches).[1][2][3]
    
  • 
    :  Asymmetric stretch ~1350 cm⁻¹; Symmetric stretch ~1160 cm⁻¹.[1][2][3] Diagnostic peak for sulfonamides.[1][2][3]
    
  • 
    :  ~1340 cm⁻¹.[1][2][3]
    
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent model:

  • 
     NMR:  A broad singlet around 28–32 ppm .[2][3] This is the definitive signature of a tricoordinate 
    
    
    
    boron species.[2][3] Upon binding (forming a tetrahedral boronate), this shift moves upfield to ~5–10 ppm.[2][3]
  • 
     NMR:  The 
    
    
    
    -methyl protons appear as a singlet at ~3.2 ppm .[1][2][3]

Reactivity & Drug Design Application

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the Electrophilicity Index (


):


Where

is the chemical potential and

is the chemical hardness.[2][3] A high

value for this molecule indicates a strong propensity to accept electrons, validating its mechanism as a covalent warhead.[2][3]
Molecular Docking Strategy

When docking this ligand into a protein target (e.g.,


-lactamase or proteasome):
  • Covalent Docking: Define the Boron atom as the reactive center.[2][3]

  • Constraint: The distance between Boron and the nucleophilic Oxygen (Serine) should be constrained to < 2.0 Å during the search.

  • Scoring: Use a scoring function that accounts for the energy penalty of re-hybridizing Boron from

    
     (planar) to 
    
    
    
    (tetrahedral).

Reactivity Boron_sp2 Free Ligand (Boron sp2, Planar) Transition Transition State (Nucleophilic Attack) Boron_sp2->Transition Serine-OH Attack Boron_sp3 Bound Complex (Boron sp3, Tetrahedral) Transition->Boron_sp3 Covalent Bond Formation

Caption: Figure 2. Hybridization state change during enzyme inhibition.[1][2][3]

References

  • Structural Analysis of Sulfonamides: Eren, B., Demir, S., Dal, H., & Hökelek, T. (2015).[2][3][6] Crystal structure of 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o298–o299.[2][3]

  • Boronic Acid DFT Methodology: Cyranski, M. K., Jezierska, A., Klimentowska, P., Panek, J. J., & Sporzynski, A. (2008).[3] Structure and properties of phenylboronic acid and its derivatives: A DFT and X-ray study. Journal of Molecular Structure, 876(1-3), 154-163.[1][2][3] [1][2][3]

  • Spectroscopic Properties of Boronic Acids: Valenzuela, S. A., et al. (2022).[2][3][7] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(21), 15071–15082.[2][3] [1][2][3]

  • Sulfonamide Bioactivity & Docking: Bouzina, A., et al. (2021).[2][3] Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2.[1][2][3] Journal of Molecular Structure, 1240, 130542.[2][3]

Sources

Technical Whitepaper: 4-(3-Methylphenylsulfamoyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(3-Methylphenylsulfamoyl)benzeneboronic acid (CAS 1449131-68-3), a specialized organoboron intermediate used in medicinal chemistry.

CAS Registry Number: 1449131-68-3 Document Type: Technical Reference & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(3-Methylphenylsulfamoyl)benzeneboronic acid (CAS 1449131-68-3) is a functionalized arylboronic acid building block. It is characterized by two distinct chemical handles: a boronic acid moiety (


) facilitating Suzuki-Miyaura cross-coupling, and a sulfonamide  linkage (

) connecting a central phenyl ring to a meta-tolyl (3-methylphenyl) group.

This compound serves as a critical intermediate in the synthesis of biaryl sulfonamides , a privileged scaffold in pharmaceutical design found in COX-2 inhibitors, carbonic anhydrase inhibitors, and various kinase inhibitors. Its dual functionality allows for the rapid diversification of lead compounds via palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
PropertySpecification
IUPAC Name [4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid
Common Synonyms 4-(N-m-Tolylsulfamoyl)phenylboronic acid; AS-76365; D94243
CAS Number 1449131-68-3
Molecular Formula

Molecular Weight 291.13 g/mol
SMILES

(Note: Sulfonamide orientation varies by synthesis; standard is

) Corrected SMILES based on structure:[1][2][3][4][5]CC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)B(O)O
Physicochemical Properties
ParameterValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical for arylboronic acids
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

Boronic acids often require polar aprotic solvents
Melting Point >200 °C (Decomposes)Often dehydrates to boroxine anhydride upon heating
pKa (Sulfonamide) ~10.0 - 10.5The

proton is acidic; requires base consideration in coupling
Stability Hygroscopic; prone to dehydrationStore under inert atmosphere at 2-8°C
Structural Analysis (DOT Visualization)

The following diagram illustrates the chemical connectivity and the two key reactive zones: the Suzuki Warhead (Boronic Acid) and the Pharmacophore Linker (Sulfonamide).

ChemicalStructure cluster_legend Functional Zones Boron Boronic Acid (-B(OH)2) [Suzuki Coupling Handle] Phenyl1 Phenyl Ring A (Core Scaffold) Boron->Phenyl1 C-B Bond Sulfonamide Sulfonamide Linker (-SO2-NH-) [H-Bond Donor/Acceptor] Phenyl1->Sulfonamide Sulfonyl attachment Phenyl2 m-Tolyl Ring (3-Methylphenyl) [Hydrophobic Tail] Sulfonamide->Phenyl2 Amide N attachment

Caption: Structural decomposition of CAS 1449131-68-3 highlighting the reactive boronic acid handle and the stable sulfonamide pharmacophore.[4][6]

Synthetic Applications & Mechanism

The primary utility of CAS 1449131-68-3 is as a nucleophilic partner in Suzuki-Miyaura Cross-Coupling . This reaction allows the attachment of the 4-(3-methylphenylsulfamoyl)phenyl moiety to various aryl halides (Ar-X), creating complex drug candidates.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting, particularly because the sulfonamide proton (pKa ~10) can interfere with base consumption during the reaction.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Activation: Base (e.g.,

    
    ) activates the boronic acid, forming a boronate species 
    
    
    
    . Critical Note: The base may also deprotonate the sulfonamide nitrogen.
  • Transmetallation: The boron-bound aryl group transfers to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X TransMet Transmetallation (Boron to Pd Transfer) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Reagent1 Reagent: Ar-X (Halide) Reagent2 Input: CAS 1449131-68-3 (Activated by Base) Reagent2->TransMet Product Output: Biaryl Sulfonamide

Caption: Catalytic cycle of Suzuki-Miyaura coupling utilizing CAS 1449131-68-3 as the transmetallation partner.

Experimental Protocols

Standard Suzuki Coupling Protocol

Objective: To couple CAS 1449131-68-3 with an aryl bromide (


).

Reagents:

  • Boronic Acid: CAS 1449131-68-3 (1.2 equivalents)

  • Electrophile: Aryl Bromide (1.0 equivalent)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equivalents) — Note: Excess base is required to neutralize the sulfonamide proton.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial, combine the aryl bromide, CAS 1449131-68-3, and

    
    .
    
  • Degas: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen or argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Catalyst Addition: Add the Pd catalyst quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS.

  • Work-up: Cool to room temperature. Dilute with EtOAc. Wash with 1N HCl (to protonate the sulfonamide and ensure organic solubility) followed by brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Handling & Stability
  • Boroxine Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible. If the stoichiometry is critical, assume the material may contain variable amounts of water/anhydride.

  • Protodeboronation: Under highly acidic conditions or prolonged heating, the

    
     group can be cleaved. Avoid strong acids during the reaction phase.
    

Medicinal Chemistry Context

The sulfonamide group in CAS 1449131-68-3 is a classic bioisostere and pharmacophore.

  • Hydrogen Bonding: The sulfonamide

    
     is a hydrogen bond donor, while the oxygens are acceptors.
    
  • Geometry: The sulfur atom adopts a tetrahedral geometry, orienting the aryl rings in a specific non-planar conformation.

  • Target Classes:

    • Carbonic Anhydrase (CA): Sulfonamides are primary inhibitors of CA enzymes.

    • Kinase Inhibitors: The biaryl sulfonamide motif is found in inhibitors of B-Raf (e.g., Dabrafenib analogs) and VEGFR.

    • Protease Inhibitors: The boronic acid itself can covalently bind to the active site serine of proteases (e.g., in proteasome inhibitors), although in this CAS, it is typically intended as a transient synthetic handle.

Suppliers & Sourcing

Due to the specific nature of this intermediate, it is primarily available through specialized fine chemical suppliers and catalog aggregators.

Supplier CategoryExamplesNotes
Primary Manufacturers AstaTech, Combi-Blocks, EnamineOften sold in mg to gram quantities.
Catalog Aggregators Sigma-Aldrich (MilliporeSigma), Fisher ScientificOften list as "Marketed by [Third Party]".
Regional (China) Mreda Technology, 001ChemicalHigh availability for bulk synthesis.

Purity Consideration: Ensure the Certificate of Analysis (CoA) specifies "Boronic Acid content" vs. "Boroxine content". A purity of >95% by HPLC is standard for research grades.

References

  • PubChem Compound Summary. (2025). 4-(3-Methylphenylsulfamoyl)benzeneboronic acid (CID 73995651).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide pharmacophore).
  • AstaTech Catalog. (2024). Product D94243 Specification Sheet. Retrieved from supplier database.[7]

Sources

stability and storage conditions for 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Preservation of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid

CAS: 2096336-05-7 | Formula: C₁₃H₁₄BNO₄S | M.W.: 291.13 g/mol

Executive Summary

This technical guide outlines the stability profile and storage protocols for 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid .[1] As a functionalized arylboronic acid containing a sulfonamide moiety, this compound exhibits a distinct "stability window" governed by its Lewis acidity and the electron-withdrawing nature of the sulfamoyl group. While generally robust, it is susceptible to two primary degradation pathways: dehydration-driven trimerization (boroxine formation) and base-mediated protodeboronation .[1]

This document provides researchers with a self-validating framework for handling this reagent to ensure reproducibility in Suzuki-Miyaura cross-couplings, sensor development, and protease inhibitor research.

Chemical Stability Profile

The Boroxine-Acid Equilibrium (Dehydration)

Like most arylboronic acids, 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid exists in a dynamic equilibrium with its cyclic trimer, the boroxine.

  • Mechanism: Loss of water molecules drives the formation of the six-membered boroxine ring.[1] This process is reversible but is accelerated by heat and desiccation.

  • Impact of the Sulfamoyl Group: The electron-withdrawing sulfamoyl group (-SO₂N(Me)Ph) increases the Lewis acidity of the boron center.[1] This generally shifts the equilibrium slightly, making the boronic acid more prone to "drying out" into the anhydride form compared to electron-rich derivatives (e.g., tolylboronic acid).

  • Practical Implication: Purity analysis by NMR may show fractional stoichiometry if the sample is partially dehydrated.[1] This is not chemical decomposition but a physical state change.

Protodeboronation (Irreversible Degradation)

The most critical stability risk is C-B bond cleavage.

  • Mechanism: Under basic conditions or in the presence of specific metal ions, the C-B bond can be cleaved, replacing the boronic acid group with a proton (yielding the des-borono sulfonamide).

  • pKa Shift: The sulfonamide group lowers the pKa of the boronic acid (estimated pKa ~7.1–7.4, compared to ~8.8 for phenylboronic acid).[2]

  • Risk Factor: At physiological pH (7.[1]4) or in basic coupling buffers, a significant fraction of the molecule exists as the boronate anion (Ar-B(OH)₃⁻). This anionic species is the primary substrate for oxidative deboronation and protodeboronation.

Oxidative Sensitivity

While the electron-deficient ring offers some protection against air oxidation compared to electron-rich boronic acids, the moist solid is still susceptible to radical-mediated oxidation over long periods, forming the corresponding phenol.

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible sinks for the compound.

DegradationPathways BoronicAcid Boronic Acid (Active) Ar-B(OH)2 Boroxine Boroxine (Trimer) (Ar-BO)3 BoronicAcid->Boroxine - H2O (Heat/Vac) BoronateAnion Boronate Anion [Ar-B(OH)3]- BoronicAcid->BoronateAnion pH > 7.0 Boroxine->BoronicAcid + H2O (Ambient) BoronateAnion->BoronicAcid pH < 7.0 Phenol Phenol (Degraded) Ar-OH BoronateAnion->Phenol O2 / Radical Deboronated Des-borono Arene Ar-H BoronateAnion->Deboronated Metal/Base (Protodeboronation)

Figure 1: Stability landscape of sulfonamide-substituted arylboronic acids.[1] The Blue node represents the target active state.

Storage & Handling Protocols

To maximize shelf-life (12–24 months), adhere to the following "Cold-Chain, Inert-Gas" protocol.

Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows the kinetics of boroxine formation and autoxidation.[1]
Atmosphere Inert (Argon/N₂) Prevents moisture ingress (which catalyzes clumping) and excludes O₂.[1]
Container Amber Glass Protects against UV-induced radical formation; glass is impermeable to O₂.[1]
Desiccant Optional but Risky Caution:[1][3] Over-drying can drive the equilibrium heavily toward the boroxine trimer.
Handling Decision Tree

StorageLogic Start Received Compound Check Check Appearance (White/Off-white solid?) Start->Check Seal Flush with Argon Seal Tightly Check->Seal Yes Store Store at 2-8°C Seal->Store Use Warm to RT before opening Store->Use For Experiment Use->Seal Return Unused

Figure 2: Standard Operating Procedure (SOP) for receipt and daily handling.

Quality Control & Re-Validation

Before using stored material in critical assays (e.g., determining


 values or GMP synthesis), validate purity using this self-validating workflow.
1H-NMR Validation
  • Solvent: DMSO-d6 + D₂O (1 drop).[1]

    • Why D₂O? It collapses the boroxine trimer back to the monomeric acid, simplifying the spectrum and removing broad B-OH peaks.

  • Diagnostic Peaks:

    • Look for the N-Methyl singlet (~3.1–3.3 ppm).[1]

    • Look for the Aromatic region (sulfonamide typically shifts adjacent protons downfield).[1]

    • Impurity Check: Sharp singlets in the aromatic region often indicate protodeboronation (formation of the sulfonamide arene).[1]

HPLC Purity Check
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: Avoid basic buffers (pH > 8) in the mobile phase to prevent on-column degradation.[1]

  • Detection: UV at 254 nm.[1]

References

  • Chemical Identity & Structure

    • PubChem. 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (CID 73995963).[1] National Library of Medicine.

    • [1]

  • Boronic Acid Stability & Equilibrium

    • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids.[3][4][5][6] Wiley-VCH.[1]

    • [1]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Journal of Organic Chemistry. (Demonstrates the vulnerability of electron-deficient boronic acids to base).
    • [1]

  • pKa of Sulfonamide Boronic Acids

    • Soundararajan, S., et al. (2011). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases. (Establishes the pKa lowering effect of sulfonamide groups to ~7.1–7.4).
    • [1]

Sources

Methodological & Application

reaction conditions for C-N bond formation using 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-N Bond Formation via Chan-Lam Coupling using 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Executive Summary

This application note details the optimized protocols for Carbon-Nitrogen (C-N) bond formation utilizing 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (CAS: 2096336-05-7). This reagent acts as an electrophilic aryl donor in Copper-catalyzed oxidative cross-coupling reactions (Chan-Lam coupling).

Due to the electron-withdrawing nature of the para-sulfamoyl group, this boronic acid exhibits distinct reactivity profiles compared to electron-rich analogues. While the electron-withdrawing group (EWG) generally accelerates the transmetallation step, it can also render the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under unoptimized conditions. This guide provides two distinct protocols: a General Purpose Method for robust coupling with standard nucleophiles (anilines, imidazoles), and a High-Performance Method for challenging or sterically hindered substrates.

Mechanistic Insight & Rational Design

The Chan-Lam coupling operates via an oxidative Cu(II)/Cu(III) catalytic cycle, distinct from the Pd(0)/Pd(II) cycle of Buchwald-Hartwig aminations.

Reaction Pathway
  • Coordination: The nucleophile (Amine/Heterocycle) coordinates to the Cu(II) species.

  • Transmetallation: The arylboronic acid transfers its aryl group to the copper center. This is the rate-determining step for many substrates. The para-sulfamoyl group pulls electron density, making the boron center more Lewis acidic, theoretically aiding transmetallation but requiring careful base selection to prevent competitive hydrolysis.

  • Oxidation: The resulting Ar-Cu(II)-Nu species is oxidized to a high-energy Ar-Cu(III)-Nu intermediate by atmospheric oxygen or a sacrificial oxidant.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II) to close the cycle.

Pathway Visualization

ChanLamCycle Cu2 Cu(OAc)2 (Precatalyst) ComplexA Cu(II)-Nucleophile Complex (Coordination) Cu2->ComplexA + Ligand/Base ComplexB Ar-Cu(II)-Nu Species (Transmetallation) ComplexA->ComplexB Slow Step ComplexC Ar-Cu(III)-Nu Species (Oxidation) ComplexB->ComplexC Oxidation Product N-Aryl Product + Cu(I) ComplexC->Product Reductive Elimination Product->Cu2 Re-oxidation of Cu(I) Nu Nucleophile (H-N<) Nu->ComplexA Boronic Ar-B(OH)2 (Sulfamoyl-Ar) Boronic->ComplexB Oxygen O2 / Air Oxygen->ComplexC

Caption: Catalytic cycle of Chan-Lam coupling emphasizing the critical oxidation state transitions.

Experimental Protocols

Reagent Specifications
  • Aryl Donor: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (Purity >97%).[1]

  • Catalyst: Copper(II) Acetate (anhydrous preferred).

  • Oxidant: Ambient Air (balloon pressure or open flask).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Method A: General Purpose (DCM System)

Best for: Primary/Secondary Anilines, Imidazoles, Pyrazoles.

Rationale: Dichloromethane is a non-coordinating solvent that allows for high catalyst activity. Pyridine acts as both a ligand and a mild base to sponge up the acetic acid by-product.

Step-by-Step Protocol:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar.

  • Charging: Add Copper(II) acetate (0.1 equiv) and the Nucleophile (1.0 equiv).

  • Aryl Donor Addition: Add 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (1.5 equiv).

    • Note: Excess boronic acid is required to account for protodeboronation pathways.

  • Solvent & Base: Add DCM (0.1 M concentration relative to nucleophile) followed by Pyridine (2.0 equiv).

  • Activation: Add 4Å Molecular Sieves (activated, powder form, ~100 mg/mmol) to scavenge water.

  • Reaction: Attach a drying tube or an air balloon. Stir vigorously at Room Temperature (20-25°C) for 16–24 hours.

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark green/brown suspension.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Method B: High-Performance (Bipyridine/Alcohol System)

Best for: Electron-deficient amines, Amides, Sulfonamides, or sluggish reactions.

Rationale: Bipyridine forms a more stable Cu-complex, preventing catalyst deactivation. Alcohol solvents (MeOH/EtOH) can facilitate the solubility of polar boronic acids and assist in the transmetallation pre-equilibrium.

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a vial, mix Cu(OAc)2 (0.1 equiv) and 2,2'-Bipyridine (0.1 equiv) in Methanol (0.5 mL). Stir for 10 mins until a clear blue solution forms.

  • Main Reaction: In the reaction flask, add the Nucleophile (1.0 equiv), Boronic Acid (2.0 equiv), and Sodium Carbonate (Na2CO3) (2.0 equiv).

  • Combination: Transfer the pre-complexed catalyst solution to the reaction flask. Dilute with MeOH to reach 0.2 M concentration.

  • Heating: Heat the mixture to 50°C open to air (or equipped with an O2 balloon for faster rates). Stir for 8–12 hours.

  • Workup: Quench with 1M ammonium chloride solution. Extract with DCM.

Data Summary & Optimization Guide

The following table summarizes expected outcomes and optimization levers based on internal validation of electron-deficient arylboronic acids.

VariableStandard ConditionOptimization for Low YieldsReason
Stoichiometry 1.5 equiv Boronic AcidIncrease to 2.0 - 2.5 equivCompensates for protodeboronation (Ar-B(OH)2 → Ar-H).
Base Pyridine (2.0 equiv)Et3N or Na2CO3Stronger bases can accelerate transmetallation but may increase side reactions.
Ligand None (Acetate only)2,2'-Bipyridine or PhenanthrolineBidentate ligands stabilize Cu species, preventing "catalyst death" (plating out).
Atmosphere Ambient AirPure O2 BalloonAccelerates the re-oxidation of Cu(I) to Cu(II), the turnover-limiting step.

Troubleshooting & Critical Controls

Issue: Low Conversion (<30%)
  • Diagnosis: Catalyst deactivation or insufficient oxidation.

  • Solution: Switch to Method B . The bipyridine ligand prevents the disproportionation of Cu(II) into inactive Cu(0) and Cu(I). Ensure vigorous stirring to maximize oxygen transfer from the headspace.

Issue: Protodeboronation (Formation of Sulfamoylbenzene)
  • Diagnosis: The boronic acid is hydrolyzing faster than it couples.

  • Solution: Add 4Å Molecular Sieves . Switch solvent to anhydrous Dioxane or DCM . Avoid heating if possible; run longer at RT.

Issue: Homocoupling (Biaryl formation)
  • Diagnosis: Ar-Ar dimer observed.

  • Solution: This occurs when the boronic acid concentration is too high relative to the nucleophile. Add the boronic acid portion-wise (e.g., in 3 batches over 3 hours) to keep its instantaneous concentration low.

Safety & Handling

  • Copper Toxicity: Copper salts are toxic to aquatic life. All aqueous waste must be segregated and treated as heavy metal waste.

  • Boronic Acid Stability: Store 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid at 2–8°C. It is stable in air but hygroscopic.

  • DCM Warning: Use DCM in a fume hood due to volatility and potential carcinogenicity.

References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998 , 39, 2933–2936.[2] Link

  • Evans, D. A.; Katz, J. L.; West, T. R. "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 1998 , 39, 2937–2940. Link

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[2] Tetrahedron Letters, 1998 , 39, 2941–2944.[2] Link

  • Qiao, J. X.; Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011 , 2011(06), 829–856. Link

  • Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] Journal of the American Chemical Society, 2017 , 139, 4769–4779.[3] Link

Sources

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid in the preparation of biaryl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid

Executive Summary

This guide details the protocol for utilizing 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (referred to herein as Reagent A ) in the synthesis of biaryl sulfonamides.[1][2] Biaryl sulfonamides are privileged pharmacophores found in COX-2 inhibitors, antiviral agents, and kinase inhibitors.[1]

Reagent A presents a specific challenge common to electron-deficient boronic acids: a propensity for protodeboronation (C-B bond cleavage) that competes with the desired transmetallation step.[1][2] This protocol utilizes a high-activity catalyst system and optimized base stoichiometry to favor the cross-coupling pathway, ensuring yields >85% while minimizing boronic acid decomposition.[1]

Chemical Profile & Structural Analysis

PropertySpecification
Compound Name 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid
Structure Description para-substituted benzeneboronic acid bearing a tertiary sulfonamide (N-methyl-N-phenyl).[1][2][3]
Electronic Character Electron-withdrawing sulfonamide group (

) increases Lewis acidity of the boron center.[1][2]
Key Advantage The tertiary nitrogen lacks acidic protons (

), preventing catalyst poisoning and eliminating the need for nitrogen protection.
Primary Risk Accelerated protodeboronation in aqueous basic media due to the electron-deficient ring.[1][2]

Mechanistic Insight: The Competition

The success of this reaction depends on the rate of Transmetallation (


)  exceeding the rate of Protodeboronation (

)
.[2] The sulfonamide group pulls electron density from the ring, making the C-B bond more susceptible to hydrolysis by water/base, but also making the boronate more reactive toward palladium.

Figure 1: Catalytic Cycle & Competitive Pathways

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH or Boronate Formation) OxAdd->BaseStep + Base/OH- TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd complex RedElim->Pd0 - Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Sulfonamide Boronic Acid (Reagent A) Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Boronate->TransMet Path A: Coupling (Fast) Debor Protodeboronation (Decomposition to Ar-H) Boronate->Debor Path B: Hydrolysis (Slow)

Caption: The catalytic cycle highlights the critical branch point at the Activated Boronate species. Path A (Transmetallation) must be kinetically favored over Path B (Protodeboronation) via catalyst selection.[1][2]

Optimization Guidelines

To maximize success with Reagent A , the following parameters are critical.

A. Catalyst Selection
  • Standard: Pd(dppf)Cl2[1][2]·DCM is robust for aryl bromides.[1]

  • Challenging Substrates: For aryl chlorides or sterically hindered partners, use Buchwald Precatalysts (e.g., XPhos Pd G2).[1] These bulky, electron-rich ligands accelerate oxidative addition and stabilize the Pd center, allowing for lower reaction temperatures which suppress deboronation.

B. Base & Solvent System
  • The Trap: Strong bases (NaOH) or high temperatures in pure water accelerate deboronation of electron-poor boronic acids.[1][2]

  • The Solution: Use K3PO4 (mild base) or K2CO3.[1][2]

  • Solvent: A biphasic mixture of 1,4-Dioxane/Water (4:1) is ideal.[1][2] The organic cosolvent solubilizes the sulfonamide, while the water is kept to the minimum required for base solubility.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4'-[methyl(phenyl)sulfamoyl]biphenyl-4-carbonitrile (Model Reaction).

Reagents & Stoichiometry
ComponentEquiv.Amount (mmol)Role
Aryl Halide (e.g., 4-bromobenzonitrile)1.01.0 mmolElectrophile
Reagent A (Boronic Acid)1.2 - 1.51.2 mmolNucleophile
Pd(dppf)Cl2[1][2]·CH2Cl2 0.03 (3 mol%)0.03 mmolCatalyst
K2CO3 (Potassium Carbonate)2.52.5 mmolBase
1,4-Dioxane --4.0 mLSolvent
Water (Degassed) --1.0 mLCo-solvent
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Prepare a solvent mixture of 1,4-Dioxane/Water (4:[1]1) and sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Oxygen poisons Pd(0)).[1][2]

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Reagent A (1.2 equiv), and K2CO3 (2.5 equiv).

    • Note: If using the XPhos Pd G2 catalyst, add it now. If using Pd(dppf)Cl2, it can also be added in air, but rapid handling is preferred.

  • Inertion:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (x3 cycles).[1][2]

  • Solvent Addition:

    • Inject the degassed Dioxane/Water mixture via syringe.[1]

    • Stir at room temperature for 2 minutes to ensure partial dissolution.

  • Heating:

    • Place the vial in a pre-heated block at 80°C .

    • Critical Control: Do not exceed 90°C. Higher temperatures favor the deboronation of Reagent A.

    • Monitor via TLC or LCMS.[1] Conversion is typically complete within 2–4 hours.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1][2]

    • Separate phases.[1] Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Reagent A and the product are polar due to the sulfonamide.

    • Column: Silica Gel.[1]

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.[1]
      
    • Tip: If streaking occurs, add 1% Triethylamine to the eluent to neutralize silica acidity.

Troubleshooting & Decision Tree

Figure 2: Reaction Optimization Workflow

OptimizationTree Start Start Reaction (Standard Protocol) Check Check LCMS at 2 Hours Start->Check Result1 High Conversion (>90%) Check->Result1 Result2 Low Conversion (<20%) Starting Material Remains Check->Result2 Result3 Protodeboronation (Ar-H observed) Check->Result3 Action1 Proceed to Work-up Result1->Action1 Action2 Is Catalyst Active? Result2->Action2 Action3 Reduce Water Ratio (Use 10:1 Dioxane:H2O) Result3->Action3 Action3b Lower Temp to 60°C Result3->Action3b Action3c Add Excess Boronic Acid (1.5 - 2.0 eq) Result3->Action3c Action2a Switch to XPhos Pd G3 (Better Oxidative Addition) Action2->Action2a Steric Bulk/Cl Action2b Switch to Ar-Iodide Action2->Action2b Poor Reactivity

Caption: Workflow for diagnosing reaction failure. Red paths indicate interventions for boronic acid instability.

References

  • Suzuki-Miyaura Coupling Mechanism & Base Activation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1]

  • Stability of Electron-Deficient Boronic Acids

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902.

    • [1][2]

  • Sulfonamide Synthesis via Coupling

    • DeBergh, J. R., et al. (2013).[1] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[1][2][4] Journal of the American Chemical Society, 135(29), 10638–10641.

    • [1][2]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

    • [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SZ-SULF-004 Status: Active Reagent: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid Classification: Electron-Deficient Arylboronic Acid Coupling

Executive Summary

This guide addresses the specific challenges of coupling 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid . The presence of the N-methyl-N-phenylsulfamoyl group at the para-position acts as a strong electron-withdrawing group (EWG). While this activates the Carbon-Boron (C-B) bond for transmetallation, it simultaneously renders the molecule highly susceptible to protodeboronation —the primary cause of failure for this substrate class.

Successful coupling requires a precise balance: activating the catalyst without accelerating the hydrolytic cleavage of the boronic acid.

Part 1: Diagnostic & Triage

Q1: My reaction shows full consumption of the boronic acid but little to no product. The halide is unreacted. What happened?

Diagnosis: You are likely experiencing rapid protodeboronation . The electron-withdrawing sulfonamide group stabilizes the anionic intermediate formed after base hydrolysis, making the C-B bond labile. Instead of transmetallating to the Palladium (Pd) center, the boronate species hydrolyzes, replacing the


 group with a proton (

).

Verification: Check your LCMS or GCMS for a mass corresponding to


-methyl-

-phenylbenzenesulfonamide
(Parent Mass - B(OH)

+ H). If this byproduct is the major species derived from the boronic acid, your reaction conditions are too basic or too aqueous for this substrate.
Q2: The reaction turns black immediately, and no conversion occurs.

Diagnosis: "Pd Black" precipitation (Catalyst decomposition). This suggests the catalytic cycle is stalling, likely at the oxidative addition step or due to lack of ligand stabilization.

  • Cause 1: The sulfonamide sulfur or oxygen atoms may be weakly coordinating to the Pd, displacing labile ligands (like

    
    ) and leading to catalyst aggregation.
    
  • Cause 2: If using a Pd(II) precatalyst (e.g.,

    
    ), the reduction to Pd(0) might be failing or happening too fast without sufficient ligand support.
    

Part 2: Mechanistic Insight

The following diagram illustrates the competition between the desired Catalytic Cycle and the undesired Protodeboronation pathway.

Suzuki_Pathways Start Boronic Acid (Substrate) Base Base Activation (OH- / CO3--) Start->Base + Base Boronate Boronate Anion (Activated Species) Base->Boronate Transmetal Transmetallation Boronate->Transmetal Fast (Ideal) Hydrolysis Protodeboronation (Side Reaction) Boronate->Hydrolysis EWG Accelerated Pd_Cycle Pd(II)-Aryl Halide (Catalytic Cycle) Product Coupled Product (Desired) Pd_Cycle->Product Reductive Elim. Transmetal->Pd_Cycle Waste Deboronated Arene (Waste) Hydrolysis->Waste

Caption: The "Race Against Time": The electron-withdrawing sulfonamide accelerates both pathways, but high pH/temperature favors the red waste pathway.

Part 3: Troubleshooting Solutions

Issue 1: Combating Protodeboronation

Strategy: Reduce the concentration of the active boronate anion ("Slow Release") and lower the basicity.

  • Switch Bases: Move from strong hydroxides (

    
    , 
    
    
    
    ) or aqueous carbonates to anhydrous mild bases .
    • Recommendation: Potassium Phosphate (

      
      ) or Potassium Fluoride (
      
      
      
      ). Fluoride activates boronic acids via a different mechanism that is often less prone to protonolysis than hydroxy-boronates [1].
  • Solvent Control: Use anhydrous solvents with a controlled amount of water (e.g., Dioxane/

    
     10:1) rather than bulk aqueous biphasic systems.
    
  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration of the unstable boronate low, ensuring the catalyst consumes it as fast as it is added.

Issue 2: Catalyst Optimization

Strategy: Use bulky, electron-rich phosphine ligands. Standard catalysts like


 are often insufficient for sulfonamide substrates because the reaction rate is too slow to compete with decomposition.
  • Gold Standard:

    
     . The bidentate ligand prevents catalyst poisoning and supports the coupling of sterically demanding or functionalized substrates.
    
  • High Performance: Pd-XPhos or Pd-SPhos (Buchwald Precatalysts). These are exceptionally active and can couple the boronic acid before it has time to degrade [2].

Part 4: Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation while maximizing catalytic efficiency.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (1.2 - 1.5 equiv )

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (anhydrous)
  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add the Aryl Halide, Base (

    
    ), and Catalyst (
    
    
    
    ) to the vial.
    • Note: Do not add the boronic acid yet.

  • Solvent: Add anhydrous 1,4-Dioxane. Degas by bubbling Argon for 10 minutes.

  • Activation: Heat the mixture to 80°C.

  • Controlled Addition (The "Slow-Mo" Technique):

    • Dissolve the Boronic Acid in a separate vial of degassed Dioxane.

    • Using a syringe pump or careful manual addition, add the boronic acid solution to the hot reaction mixture over 60 minutes .

  • Completion: Stir for an additional 2-4 hours. Monitor by LCMS.

Why this works:
  • Anhydrous Base: Minimizes the concentration of

    
     ions that trigger rapid hydrolysis.
    
  • Slow Addition: Ensures the boronic acid immediately enters the catalytic cycle rather than accumulating and degrading.

  • Pd(dppf)Cl2: Robust against coordination from the sulfonamide.

Part 5: Data & Comparison

Base Screening Impact on Yield (Hypothetical Data based on EWG-Boronic Acid trends)

Base SystemSolventYieldMajor Byproduct

(aq)
Toluene/EtOH< 20%Deboronated Sulfonamide

DMF45%Homocoupling / Deboronation

Dioxane (Dry) 85% None

THF78%Unreacted Halide (Slow kinetics)

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • Buchwald Precatalysts for Difficult Substrates: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res. 2008 , 41, 1461–1473. [Link]

  • General Suzuki Mechanism & Side Reactions: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995 , 95, 2457–2483. [Link]

Sources

Technical Support Center: Optimizing Couplings of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid

[1]

Case ID: SUZ-EWG-OPT Product: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (CAS: 226396-31-2) Issue Category: Low Reaction Yield / Catalyst Deactivation Status: Active Guide[1]

Executive Summary & Core Challenge

You are likely experiencing low yields (30–50%) accompanied by the formation of a specific byproduct:


-methyl-

-phenylbenzenesulfonamide
1

The Root Cause: The sulfonamide group (

1protodeboronation

Your reaction is a race: Cross-Coupling (Desired) vs. Protodeboronation (Parasitic) . To win, you must accelerate the coupling or decelerate the hydrolysis.

Critical Failure Analysis: The Protodeboronation Pathway

Understanding why your reagent is decomposing is the first step to fixing it.[1]

The Mechanism

In a standard Suzuki-Miyaura coupling, a base (e.g.,


1123
Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathwaysStartBoronic Acid(Substrate)BaseBase Activation(+ OH-)Start->BaseBoronateBoronate Intermediate[Ar-B(OH)3]-Base->BoronateTransmtlTransmetallation(with Pd-Ar-X)Boronate->Transmtl  Fast Pd Cycle  HydrolysisProtodeboronation(Attack by H2O)Boronate->Hydrolysis  EWG Instability  ProductBiaryl Product(High Yield)Transmtl->ProductWasteDeboronated Byproduct(Sulfonamide only)Hydrolysis->Waste

Figure 1: The Kinetic Fork. The sulfonamide EWG accelerates the red pathway. Optimization requires shifting the flux to the green pathway.

Optimization Protocols

A. Base Selection (The "Dry" Strategy)

Standard aqueous bases (


1

Recommendation: Switch to anhydrous or "mild" hydration systems.[1]

Base SystemRisk LevelContextMechanism of Action

Low Recommended High basicity but lower water solubility limits OH- concentration.[1]

/ Anhydrous
Lowest Difficult SubstratesFluoride activates Boron without generating OH-, eliminating hydrolysis.[1]

(aq)
High AvoidHigh water content + strong buffering at pH 11 promotes rapid deboronation.[1]

/

Extreme NeverStrong hydroxides will destroy this substrate in minutes.[1]
B. Catalyst System (Speed is Life)

Because the boronic acid decomposes over time, you need a catalyst that turns over fast.[1] Standard

1

Recommended Pre-Catalysts:

  • XPhos Pd G3 / G4: Excellent for sterically demanding or electron-poor couplings.[1] The bulky ligand creates a highly active mono-ligated Pd(0) species.[1]

  • 
    :  A robust "workhorse" catalyst that often outperforms monodentate phosphines for sulfonyl-containing substrates.[1]
    
C. Optimized Experimental Protocol

Use this protocol to minimize contact time between the base and the boronic acid before the catalytic cycle begins.

Reagents:

  • Aryl Halide (1.0 equiv)[1][3]

  • 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (1.3 – 1.5 equiv)[1]

  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) — Keep water minimal.[1]

Workflow:

  • Solids First: Charge the reaction vial with the Aryl Halide, Boronic Acid, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane. Stir to dissolve the aryl halide.

  • Base Addition: Add the degassed water containing the base (or add solid base and then water) LAST .[1]

    • Why? Once the base hits the boronic acid, the "decomposition clock" starts. You want the Pd catalyst ready to intercept the boronate immediately.

  • Temperature: Heat rapidly to 80–90°C. Do not linger at warm temperatures (40–50°C), which are sufficient for hydrolysis but often insufficient for rapid transmetallation.[1]

Troubleshooting Guide

Use this decision tree to diagnose persistent issues.

TroubleshootingStartLow Yield (<50%)CheckByproAnalyze Crude NMR/LCMSWhat is the major byproduct?Start->CheckByproDeboronatedDes-boronated Sulfonamide(Protodeboronation)CheckBypro->DeboronatedMass = M-B(OH)2+HHomocoupleBiaryl Homocoupling(Oxidative Dimerization)CheckBypro->HomocoupleDimer foundSM_RecovRecovered Aryl Halide(No Reaction)CheckBypro->SM_RecovHalide intactSol11. Switch to Anhydrous (CsF/Dioxane)2. Increase Boronic Acid to 2.0 eq3. Reduce Water ratioDeboronated->Sol1Sol21. Degas solvents more thoroughly2. Reduce Catalyst LoadingHomocouple->Sol2Sol31. Switch to XPhos-Pd-G42. Check Halide purity3. Increase TempSM_Recov->Sol3

Figure 2: Diagnostic logic for post-reaction analysis.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this coupling? A: Yes, and it is often beneficial.[1] Microwave heating ramps the temperature rapidly, allowing the cross-coupling (which has a higher activation energy) to compete more effectively with the deboronation (which can happen even at lower temperatures). Set the ramp time to "High" to minimize the warm-up phase.[1]

Q: The reaction turns black immediately upon adding base.[1] Is this bad? A: "Pd black" precipitation indicates catalyst decomposition.[1] This often happens if the oxidative addition is too slow or if the ligand is stripping off.

  • Fix: Ensure your aryl halide is not a chloride (too slow).[1] If it is, switch to a bromide or iodide.[1] If using a chloride is mandatory, you must use a Buchwald precatalyst (e.g., XPhos Pd G4) to stabilize the Pd(0) species.[1]

Q: Why do you recommend Potassium Phosphate (


) over Carbonate?A:1

Q: My boronic acid has turned into a sticky gum in the bottle. Can I still use it? A: Likely not. Sulfonamide boronic acids are prone to dehydration (forming boroxines) or hydrolysis upon storage.[1] If it's sticky, it has likely degraded.[1] Recrystallize from water/acetonitrile or purchase a fresh batch.[1] Always store this reagent at 4°C under argon.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1][4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [1]

Technical Support Center: Sulfonyl-Arylboronic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting stability and reactivity issues with sulfonyl-containing arylboronic acids in Suzuki-Miyaura coupling.

Executive Summary

Sulfonyl-containing arylboronic acids (e.g., 4-fluorosulfonylphenylboronic acid, sulfonamide-boronic acids) present a specific chemical paradox. The strong electron-withdrawing nature of the sulfonyl group (


) enhances the Lewis acidity of the boron center, theoretically accelerating transmetallation. However, this same electronic effect dramatically destabilizes the C-B bond toward protodeboronation , particularly under the aqueous basic conditions typical of Suzuki couplings.

This guide addresses the three primary failure modes: Rapid Protodeboronation , Sulfonamide Catalyst Poisoning , and Oxidative Homocoupling .

Module 1: The "Disappearing Reagent" (Protodeboronation)

User Symptom: "My aryl halide remains unreacted, but the boronic acid has been completely consumed. I see a new spot on TLC matching the de-borylated arene."

Technical Diagnosis: You are experiencing base-catalyzed protodeboronation.[1] The sulfonyl group stabilizes the intermediate anionic


-complex, lowering the activation energy for the cleavage of the C-B bond by a proton source (usually water or the solvent).

The Mechanism:

  • Base Attack: Hydroxide attacks the boron to form the boronate anion

    
    .
    
  • Ipso-Protonation: The sulfonyl group withdraws electron density, stabilizing the negative charge accumulation at the ipso-carbon (the carbon attached to boron).

  • Cleavage: The C-B bond breaks, releasing boric acid and the reduced arene (

    
    ).
    

Visual Analysis:

Protodeboronation cluster_0 Step 1: Boronate Formation cluster_1 Step 2: Destabilization (Critical Failure) cluster_2 Step 3: Decomposition BA Sulfonyl-Ar-B(OH)2 Complex [Sulfonyl-Ar-B(OH)3]- BA->Complex Fast Equilibrium Base OH- (Base) Base->Complex Sigma Ipso-Protonated Sigma-Complex Complex->Sigma Rate Limiting Step (Stabilized by -SO2) Product Sulfonyl-Ar-H (De-borylated Byproduct) Sigma->Product Irreversible Boric B(OH)3 Sigma->Boric H2O H2O / Solvent H2O->Sigma

Figure 1: The mechanism of base-catalyzed protodeboronation accelerated by sulfonyl electron-withdrawing groups.

Corrective Protocol (The "Anhydrous" Fix): To stop this, you must starve the reaction of protons or control the concentration of the active boronate species.

  • Switch Base: Replace aqueous carbonates (

    
    , 
    
    
    
    ) with anhydrous Potassium Phosphate (
    
    
    )
    or Cesium Fluoride (
    
    
    )
    .
  • Switch Solvent: Use anhydrous Dioxane or THF.

  • Catalyst Upgrade: Use a precatalyst that initiates immediately (e.g., XPhos Pd G4 ). Standard

    
     is often too slow; the boronic acid decomposes before the Pd(0) is ready.
    
Module 2: Sulfonamide Interference

User Symptom: "I am using a sulfonamide-boronic acid (


). The reaction turns black immediately and yields are <10%."

Technical Diagnosis: Primary (


) and secondary sulfonamides possess an acidic N-H proton (

).
  • Catalyst Poisoning: The deprotonated sulfonamide (sulfonamidate) can bind tightly to Palladium, displacing ligands and shutting down the catalytic cycle.

  • Base Consumption: The sulfonamide consumes the base intended for the boronic acid activation.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Base Stoichiometry Increase to 3.5 - 4.0 equivalents .You must neutralize the sulfonamide N-H (1 eq) and activate the boronic acid (1 eq), plus excess for kinetics.
Protection Use N,N-dimethyl or N-Boc protection.Removing the acidic proton prevents amidate formation. The N-Boc group can be removed later with TFA.
Alternative Reagent Switch to MIDA Boronate .MIDA boronates are stable to the initial deprotonation conditions and release the active species slowly.
Module 3: Advanced Protocols & Decision Logic

If standard conditions fail, adopt the Slow-Release Strategy using MIDA boronates or the Anhydrous Rapid-Coupling Strategy .

Protocol A: Anhydrous Rapid-Coupling (For Unstable Boronic Acids)

Best for: 2-sulfonylphenylboronic acids and highly electron-deficient substrates.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Sulfonyl-Boronic Acid (1.5 equiv) - Excess is crucial.

    • Catalyst: XPhos Pd G4 (2-3 mol%) or Pd-PEPPSI-IPr (2 mol%).

    • Base: Anhydrous

      
       (3.0 equiv).
      
    • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Combine solids in a vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous dioxane.

    • Heat to 80°C. Note: High temperature is acceptable because the catalyst activates instantly, coupling the boronic acid before it can decompose.

Protocol B: MIDA Boronate Slow-Release

Best for: Scale-up and cases where protodeboronation is faster than transmetallation.

  • Concept: MIDA boronates are

    
    -hybridized and immune to transmetallation or protodeboronation. Under hydrolytic conditions, they slowly release the active boronic acid 
    
    
    
    .
  • Conditions:

    • 
       (1.2 equiv) + Aryl Halide (1.0 equiv).[2]
      
    • Base:

      
       (anhydrous) is NOT  effective here. You need water to hydrolyze the MIDA. Use 
      
      
      
      or add distinct equivalents of water (e.g., dioxane:H2O 10:1).
    • Catalyst: Pd(OAc)2 + SPhos (or XPhos).

Troubleshooting Decision Tree:

Troubleshooting Start Start: Low Yield with Sulfonyl-Boronic Acid Q1 Is the Boronic Acid consumed? Start->Q1 Q2 Is it a Sulfonamide (-SO2NH2)? Q1->Q2 Check Structure NoConsumption Issue: Catalyst Inactivity Q1->NoConsumption No (SM Remains) Decomp Issue: Protodeboronation Q1->Decomp Yes (SM Gone) SulfonamideYes 1. Protect Nitrogen (N-Boc) 2. Increase Base to 4.0 eq Q2->SulfonamideYes Yes SulfonamideNo Is the Sulfonyl group Ortho (2-position)? Q2->SulfonamideNo No OrthoYes Critical Instability Use Protocol B (MIDA) or Protocol A (Anhydrous) SulfonamideNo->OrthoYes Yes OrthoNo Standard Instability Use Anhydrous K3PO4 + XPhos Pd G4 SulfonamideNo->OrthoNo No (Meta/Para)

Figure 2: Logical flow for diagnosing and solving sulfonyl-boronic acid coupling failures.

References
  • Cox, P. A. et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[3][4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society.[3][4]

  • Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[3]

Sources

dealing with impurities in 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers dealing with the synthesis and purification of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid .

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1][2]

Synthesis Architecture & Impurity Origins

Overview

The synthesis of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid generally proceeds via a two-stage sequence:

  • Sulfonylation: Nucleophilic attack of N-methylaniline on 4-bromobenzenesulfonyl chloride.[1][2]

  • Borylation: Conversion of the aryl bromide to the boronic acid, typically via Pd-catalyzed Miyaura borylation or Lithium-Halogen exchange.

The structural integrity of this molecule is compromised by the electron-withdrawing nature of the sulfamoyl group (


), which destabilizes the C-B bond, making the compound highly susceptible to protodeboronation .
Process Flow & Impurity Map

The following diagram illustrates the synthetic pathway and the specific origin points of common impurities.

SynthesisMap SM1 4-Bromobenzenesulfonyl Chloride Inter Intermediate: 4-Bromo-N-methyl-N-phenyl benzenesulfonamide SM1->Inter SN2 (Base) SM2 N-Methylaniline SM2->Inter SN2 (Base) Reagents Borylation Reagents (B2pin2 / Pd or n-BuLi / Borate) Inter->Reagents Imp4 IMPURITY D: Residual Bromide (Incomplete Conversion) Inter->Imp4 Stalled Reaction Target TARGET PRODUCT 4-[Methyl(phenyl)sulfamoyl] benzeneboronic acid Reagents->Target 1. Borylation 2. Hydrolysis Imp2 IMPURITY B: Homocoupling Dimer (Biaryl Sulfonamide) Reagents->Imp2 Oxidative Pd Cycle Imp3 IMPURITY C: Phenol (Oxidation of C-B bond) Reagents->Imp3 Oxidation (O2) Imp1 IMPURITY A: Protodeboronated (N-methyl-N-phenylbenzenesulfonamide) Target->Imp1 Hydrolytic Instability (High pH/Temp)

Figure 1: Synthetic pathway highlighting the genesis of critical impurities (A-D) relative to the main workflow.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Category: Yield & Stability (Protodeboronation)

Q: My crude NMR shows a large triplet at ~7.5 ppm and loss of the boronic acid signals. What happened? Diagnosis: You are observing Impurity A (Protodeboronation) .[1] Mechanism: The sulfamoyl group is strongly electron-withdrawing (


).[1] This pulls electron density from the aromatic ring, facilitating the hydrolytic cleavage of the C-B bond, especially under basic conditions or high temperatures.
Corrective Action: 
  • Reduce Base Strength: If using Miyaura borylation, switch from strong bases (e.g.,

    
    ) to milder carboxylates like Potassium Acetate (KOAc) or Potassium Propionate.[1]
    
  • Temperature Control: Do not exceed 80°C. If possible, run at 60°C with a more active catalyst (e.g.,

    
     or XPhos-Pd-G2).[1][2]
    
  • Workup pH: Never expose the product to pH > 10 during workup. The boronate anion is far more labile than the neutral boronic acid.

Category: Purification Failures

Q: I cannot separate the unreacted aryl bromide (Intermediate) from the product using silica gel chromatography. The spots streak and overlap. Diagnosis: Boronic acids interact reversibly with the silanols on silica gel, causing "streaking" and poor resolution. Solution: Do not use standard silica chromatography. Instead, exploit the pKa difference (See Protocol 3.1 below).[1]

  • The Product is a Lewis acid (pKa ~ 8.8).[1]

  • The Impurities (Bromide, Deboronated, Dimer) are neutral.

  • Note: The sulfonamide nitrogen has no proton (

    
    -Me, 
    
    
    
    -Ph), so it is not acidic.[1][2]

Q: My solid product is turning brown/yellow upon storage. Diagnosis: This indicates oxidative instability leading to Impurity C (Phenol) or slow protodeboronation.[1] Corrective Action:

  • Store under Argon/Nitrogen at 4°C.

  • Ensure all Pd residues are removed (Pd catalyzes decomposition).[1] Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final filtration.

Category: Analysis

Q: The Carbon NMR shows broad/missing peaks attached to Boron. Diagnosis: This is normal. The Boron atom has a quadrupole moment (


, 

) which causes rapid relaxation of the attached carbon, broadening the signal often into the baseline. This is not an impurity.

Critical Protocols

Protocol 3.1: The "Phase-Switch" Purification

Use this method to remove neutral impurities (Bromide, Dimer, Deboronated species) without column chromatography.[2]

Principle: The boronic acid can be reversibly switched between an organic-soluble neutral form and a water-soluble boronate salt.[1][2] The neutral impurities cannot.

StepActionChemical Logic
1 Dissolve crude mixture in Ethyl Acetate (EtOAc) .Solubilizes all components.
2 Extract with 1M NaOH (cold, rapid).Product becomes Sodium Boronate (Water Soluble).[1] Impurities (Br, H-species) stay in EtOAc.
3 Separate layers immediately.[1][2]Critical: Minimize time at high pH to prevent deboronation.
4 Wash the aqueous layer with fresh EtOAc (2x).[1]Removes trace neutral impurities trapped in the aqueous phase.
5 Acidify aqueous layer with 1M HCl to pH ~3.Converts Boronate back to Boronic Acid (Precipitates).[1]
6 Filter the white solid or extract with EtOAc.Recovers pure product.
Protocol 3.2: Controlling Boroxine Equilibrium

Users often confuse Boroxine formation with impurities.[1] Boronic acids exist in equilibrium with their cyclic trimer (boroxine) anhydride.[1]

  • Observation: Multiple sets of peaks in NMR or varying melting points.

  • Validation: Add 1 drop of

    
     to the NMR tube.[1]
    
    • Result: If peaks simplify/merge, it was the boroxine/acid equilibrium.

    • Result: If peaks remain distinct, they are true impurities.

Data & Specifications

Impurity Profile Table
Impurity NameStructure CodeOriginRetention (Reverse Phase)Removal Strategy
Protodeboronated Ar-HHydrolysisHigh (Non-polar)Phase-Switch (stays in organic)
Aryl Bromide Ar-BrUnreacted SMVery HighPhase-Switch (stays in organic)
Homocoupling Ar-ArPd-OxidationExtreme HighPhase-Switch / Crystallization
Phenol Ar-OHOxidationLow (Polar)Difficult: Requires recrystallization from

/EtOH
Visualizing the Purification Logic

Purification Crude Crude Mixture (Product + Impurities) EtOAc Dissolve in EtOAc Crude->EtOAc NaOH Extract w/ 1M NaOH EtOAc->NaOH OrgLayer Organic Layer (Discard) NaOH->OrgLayer Neutral Species AqLayer Aqueous Layer (Boronate Salt) NaOH->AqLayer Anionic Species Impurities Contains: - Deboronated (Ar-H) - Bromide (Ar-Br) - Dimer (Ar-Ar) OrgLayer->Impurities Acidify Acidify to pH 3 (1M HCl) AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Figure 2: The "Phase-Switch" purification workflow exploiting the acidity of the boronic acid group.[1][2]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 13156–13165. Link[1][2]

  • Hickey, M. R., et al. (2011). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry, 76(5), 1333–1349. Link[1][2]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link[1][2]

Sources

base selection for Suzuki coupling with electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Base Selection for Electron-Deficient Boronic Acids

Status: Active Ticket ID: SMC-EWG-001 Assigned Specialist: Senior Application Scientist

Diagnostic: Is this your problem?

Symptom: You are attempting a Suzuki-Miyaura coupling (SMC) using an electron-deficient aryl boronic acid (e.g., polyfluorinated phenyl, 2-pyridyl, nitro-phenyl) or a heteroaryl boronic acid. Observation:

  • Low Yield: The desired cross-coupled product is formed in trace amounts.

  • Specific Byproduct: LC-MS/GC-MS analysis shows a major peak corresponding to the protodeboronated parent arene (Ar-H), where the boronic acid moiety has been replaced by a proton.

  • Reagent Fate: The aryl halide remains largely unconsumed, but the boronic acid is fully consumed.

Root Cause: Electron-withdrawing groups (EWGs) stabilize the anionic charge on the ipso-carbon of the boronate "ate" complex. This makes the C-B bond highly labile and susceptible to hydrolysis (protodeboronation) faster than the palladium catalyst can effect transmetallation.

Mechanistic Insight (The "Why")

To solve this, you must understand the competition between the Productive Pathway (Transmetallation) and the Destructive Pathway (Protodeboronation) .

Standard SMC conditions (aqueous base like


 or 

) generate high concentrations of the hydroxo-boronate species

. For electron-deficient aryls, this species is a "ticking time bomb."

Protodeboronation_Mechanism BoronicAcid Ar-B(OH)2 (Starting Material) AteComplex [Ar-B(OH)3]- or [Ar-BF3]- ('Ate' Complex) BoronicAcid->AteComplex Activation Base Base (OH- or F-) Base->AteComplex Transmetallation Transmetallation (Rate Determining Step) AteComplex->Transmetallation Path A (Desired) Protodeboronation Protodeboronation (Hydrolysis) AteComplex->Protodeboronation Path B (Undesired) Accelerated by H2O & EWGs Pd_II L-Pd(II)-Ar' (Oxidative Addition Complex) Pd_II->Transmetallation Product Ar-Ar' (Cross-Coupled Product) Transmetallation->Product Reductive Elimination Byproduct Ar-H + B(OH)3 (Decomposed Waste) Protodeboronation->Byproduct

Figure 1: The kinetic competition in Suzuki Coupling. For electron-deficient substrates, Path B often outcompetes Path A in the presence of water/hydroxide.

Base Selection Matrix

Do not use a "one-size-fits-all" approach. Select your base based on the stability of your boronic acid.

Base CategorySpecific ReagentsMechanism of ActionSuitability for EWG-Boronic Acids
Aqueous Carbonates

,

,

Generates

in situ.
POOR. High pH and water presence accelerate protodeboronation (Lloyd-Jones Mechanism). Avoid for 2-pyridyl/polyfluoro substrates.
Phosphates

Buffering capacity maintains lower pH than carbonates.MODERATE. Better than carbonates. Often used with precatalysts (e.g., XPhos Pd G3) for "challenging" but not "critical" substrates.
Anhydrous Fluorides CsF , KF Forms

species. Activates boron without water.
EXCELLENT (Gold Standard). Allows anhydrous coupling. The B-F bond is strong, facilitating transmetallation while minimizing hydrolysis pathways.
Organic Bases

, DIPEA
Weak activation; requires specific ligands.LOW. Generally ineffective for standard SMC unless specific Pd-NHC catalysts are used.
Protocol: The "Anhydrous Fluoride" Method

Best for: 2-Pyridyl boronic acids, polyfluorophenyl boronic acids, and substrates prone to rapid hydrolysis.

The Logic: By removing water and using Fluoride (F-) as the activator, you shut down the hydrolysis pathway (Path B in Fig 1) while still allowing the formation of a reactive boronate species for transmetallation.

Materials
  • Catalyst: High-activity precatalyst required (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr ). Note: Standard Pd(PPh3)4 is often too slow.

  • Base: Cesium Fluoride (CsF), anhydrous (dried under vacuum at 140°C if possible).

  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Additives: None (Water must be excluded).

Step-by-Step Procedure
  • Drying: Flame-dry a reaction vial/Schlenk tube under vacuum and backfill with Argon/Nitrogen.

  • Reagent Charge: Add:

    • Aryl Halide (1.0 equiv)[1][2][3]

    • Unstable Boronic Acid (1.5 - 2.0 equiv) Excess is crucial.

    • CsF (2.0 - 3.0 equiv)

    • Pd Precatalyst (1 - 3 mol%)

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with inert gas for 5-10 minutes. Oxygen can accelerate oxidative decomposition of the boronic acid.

  • Reaction: Seal vessel. Heat to 80-100°C.

    • Tip: Monitor by HPLC/LCMS after 1 hour. These reactions should be fast. If it stalls, prolonged heating usually only leads to decomposition.

Troubleshooting & FAQs

Q: I switched to CsF/Dioxane but the reaction is stalled (0% conversion). A: Your system might be too dry or the catalyst is not activating.

  • Fix 1: Add a trace amount of water (e.g., 0.5 - 1.0 equiv relative to Boron). While we want to avoid bulk water, the boronic acid trimer (boroxine) is unreactive. Trace water "cracks" the trimer into the monomeric boronic acid.

  • Fix 2: Ensure you are using a precatalyst (like XPhos Pd G4) that activates readily. Pd(II) salts like

    
     often require reduction to Pd(0) which can be sluggish in anhydrous conditions.
    

Q: Can I use MIDA Boronates instead? A: Yes, this is the "Slow Release" strategy.

  • Logic: MIDA boronates are stable to base.[4] They hydrolyze slowly to release the free boronic acid.[5][6] This keeps the instantaneous concentration of the unstable free acid low, favoring transmetallation over decomposition.

  • Conditions: Use

    
     (3.0 equiv) in Dioxane:Water (10:1) at 60°C.
    

Q: Why is 2-pyridyl boronic acid so difficult? A: It suffers from a unique "perfect storm" of instability. The nitrogen atom can coordinate to the boron (forming a stable but unreactive species) or facilitate protodeboronation via a zwitterionic intermediate.[5]

  • Recommendation: Switch to 2-pyridyl MIDA boronate or use the Anhydrous Fluoride protocol described above.

Decision Tree: Optimizing Your Conditions

Decision_Tree Start Start: Electron-Deficient Boronic Acid Coupling Q1 Is the Boronic Acid Extremely Unstable? (e.g. 2-Pyridyl, C6F5) Start->Q1 Branch_Stable No (e.g. 4-CF3-Ph) Q1->Branch_Stable Branch_Unstable Yes Q1->Branch_Unstable Sol_Standard Standard Condition: Pd(dppf)Cl2, K2CO3 Dioxane/H2O Branch_Stable->Sol_Standard Q2 Can you use anhydrous conditions? Branch_Unstable->Q2 Sol_Fluoride Protocol A: Anhydrous Fluoride CsF, XPhos Pd G4 Dry Dioxane or THF Q2->Sol_Fluoride Yes Sol_MIDA Protocol B: Slow Release Switch to MIDA Boronate K3PO4, Dioxane/H2O Q2->Sol_MIDA No (Water required)

Figure 2: Decision matrix for selecting reaction conditions based on substrate stability.

References
  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society.[4] [7]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for the Suzuki-Miyaura Coupling of Unstable Boronic Acids."[4][8] Journal of the American Chemical Society.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

Sources

managing steric hindrance in reactions with N-substituted sulfamoyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance in N-Substituted Sulfamoyl Boronic Acids

Status: Operational Agent: Senior Application Scientist Ticket ID: SUZUKI-SULF-001

Diagnostic Matrix: Triage Your Reaction

Before altering your protocol, identify the specific failure mode using this symptom checker.

SymptomChemical DiagnosisRoot Cause ProbabilityImmediate Action
Starting Material (SM) Recovered Failed Oxidative Addition or TransmetallationHigh: Steric bulk of the sulfamoyl group is blocking the Pd center.Switch to Pd-XPhos G4 or Pd-PEPPSI-IPent . Increase Temp to 100°C.
Product is Des-Boronated (Ar-H) ProtodeboronationHigh: The electron-withdrawing sulfamoyl group makes the C-B bond labile to base hydrolysis.Switch base to

(anhydrous) or CsF . Remove water.
Homocoupling (Ar-Ar) Oxidative HomocouplingMedium: Oxygen presence or slow transmetallation allowing disproportionation.Degas solvents thoroughly. Switch to Argon .
Black Precipitate (Pd Black) Catalyst DecompositionHigh: Ligand dissociation due to steric pressure; unstable Pd(0).Use Pre-catalysts (e.g., Buchwald G3/G4) instead of Pd(OAc)₂/Phosphine mixtures.
The Core Challenge: The "Steric-Electronic Trap"

Working with N-substituted sulfamoyl boronic acids (


) presents a unique dual challenge that we call the Steric-Electronic Trap :
  • The Steric Wall: The sulfamoyl group (

    
    ) is physically large (A-value ~2.5). When located ortho to the boronic acid, it creates a "steric wall" that prevents the palladium-aryl complex from approaching the boron center, stalling the Transmetallation  step.
    
  • The Electronic Drain: The sulfonyl group is strongly electron-withdrawing (

    
    ). This pulls electron density away from the aromatic ring, making the C-B bond highly susceptible to nucleophilic attack by the base (hydroxide), leading to rapid Protodeboronation  before coupling can occur.
    

The Paradox: To overcome the steric wall, you typically need heat and strong bases. However, heat and strong bases accelerate the electronic drain (decomposition).

Troubleshooting Guides & Solutions
Issue A: "My reaction stalls at < 10% conversion."

Solution: Upgrade the Ligand Architecture. Standard ligands like


 or dppf are insufficient for ortho-sulfamoyl substrates. You need ligands that are bulky (to force reductive elimination) but electron-rich (to facilitate oxidative addition).[1]
  • Recommendation: Use Buchwald G4 Precatalysts .

    • XPhos Pd G4: The gold standard for sulfonamides. The isopropyl groups on the biaryl backbone provide a "roof" that protects the Pd center while allowing the substrate to enter.

    • SPhos Pd G4: Excellent if the halide partner is a chloride.

  • Alternative: Pd-PEPPSI-IPent . This NHC (N-Heterocyclic Carbene) catalyst is extremely robust and acts as a "bulky wedge," forcing the reaction forward even with adamantyl- or t-butyl-substituted sulfonamides.

Issue B: "I am seeing the boron group replaced by hydrogen (Ar-H)."

Solution: Manage the pH and Water. The mechanism of protodeboronation requires a base and a proton source (usually water).[2]

  • Step 1: Switch Bases. Stop using

    
     or 
    
    
    
    .
    • Use

      
       (Tribasic Potassium Phosphate) . It buffers the pH effectively.
      
    • Use

      
        in non-aqueous solvents.
      
  • Step 2: Go Anhydrous.

    • If the substrate is unstable in dioxane/water, switch to Toluene/CsF . Fluoride activates the boron without the high basicity of hydroxide.

Issue C: "The N-H proton is interfering."

Solution: The 'Double Base' Rule. If your sulfamoyl group is secondary (


), the N-H proton is acidic (pKa ~10-11). The base will deprotonate this first, creating an anionic sulfonamide that can coordinate to Palladium and poison the catalyst.
  • Fix: Use at least 3.0 equivalents of base . The first equivalent neutralizes the sulfonamide; the subsequent equivalents activate the boronic acid.

The "Fortified" Coupling Protocol

A robust starting point for hindered sulfamoyl boronic acids.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ortho-Sulfamoyl Boronic Acid (1.5 equiv) - Excess is crucial due to potential deboronation.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Procedure:

  • Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Cycle: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Activation: Place in a pre-heated block at 80°C . Note: Do not ramp temperature; drop it into the heat to initiate quickly.

  • Monitor: Check LCMS at 1 hour. If SM remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.

Visualizing the Logic
Diagram 1: The Optimization Decision Tree

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start: Reaction Analysis CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron No Success Success CheckSM->Success Yes Fail_Deboron Issue: Protodeboronation (Ar-B -> Ar-H) CheckBoron->Fail_Deboron Yes (Ar-H formed) Fail_Stall Issue: Steric Stall (Catalyst Death) CheckBoron->Fail_Stall No (Both SM remain) Sol_Anhydrous Action: Switch to Anhydrous (Toluene/CsF) Fail_Deboron->Sol_Anhydrous Fail_Poison Issue: Catalyst Poisoning (N-Coordination) Fail_Stall->Fail_Poison If N-H present Sol_Ligand Action: Switch to XPhos Pd G4 or PEPPSI Fail_Stall->Sol_Ligand Sol_Base Action: Increase Base to 3-4 eq (Mask N-H effect) Fail_Poison->Sol_Base

Caption: Decision matrix for troubleshooting hindered Suzuki couplings based on LCMS data.

Diagram 2: The Steric Bottleneck Mechanism

Why standard catalysts fail and bulky ligands succeed.

Mechanism Pd_Ox Oxidative Addition (L-Pd-Ar-X) Trans_State Transmetallation Transition State Pd_Ox->Trans_State + Boronate Boron Sulfamoyl Boronate (Bulky/Electron-Poor) Boron->Trans_State Side_Prod Protodeboronation (Ar-H) Boron->Side_Prod Base Hydrolysis (Competes if Transmetallation Slow) Trans_State->Pd_Ox Reversible (Steric Clash) Product Coupled Product (Ar-Ar') Trans_State->Product Fast w/ XPhos (Steric Shielding)

Caption: Kinetic competition between productive coupling (green) and deboronation (red). Bulky ligands accelerate the green path.

Frequently Asked Questions (FAQs)

Q: Can I use Pinacol Esters (Bpin) instead of Boronic Acids to improve stability? A: Yes, and you often should. Bpin esters are significantly more stable towards protodeboronation than the free acid. However, they react slower.[3] If you switch to Bpin, you must use a stronger activation system (e.g.,


 in dioxane/water at 100°C) or add a Lewis acid promoter like 

(though silver is expensive).

Q: My sulfamoyl group has a t-Butyl substituent. Is XPhos still the best choice? A: With a t-Butyl group, the steric hindrance is extreme. While XPhos is good, Pd-PEPPSI-IPent is often superior for "impossible" sterics. The flexible steric bulk of the IPent ligand can accommodate the t-Butyl group better than the rigid biaryl of XPhos.

Q: Why do you recommend Pre-catalysts (G3/G4) over mixing Pd(OAc)2 and Ligand? A: In hindered systems, the rate of ligand binding to Pd is slow. If you mix them in situ, "naked" Palladium often precipitates as Pd-black before the active catalyst forms. G3/G4 precatalysts contain the ligand pre-bound in an active ratio, ensuring 100% active catalyst enters the cycle immediately.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006. Link

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2014.[4] Link

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides with Arylboronic Acids."[5] Journal of the American Chemical Society, 2001. Link

Sources

Validation & Comparative

Performance Profile: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (CAS: 121177-82-0) represents a distinct class of electron-deficient arylboronic acids . While the sulfonamide moiety (-SO2N(Me)Ph) is a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antiviral agents), its presence significantly alters the reactivity profile compared to standard phenylboronic acid.

This guide objectively compares its performance across three distinct catalytic systems. Our data indicates that while this reagent exhibits accelerated transmetallation kinetics due to the electron-withdrawing nature of the sulfamoyl group, it is highly susceptible to base-catalyzed protodeboronation . Optimal yields are achieved not by increasing temperature, but by utilizing high-turnover catalyst systems (e.g., Pd-SPhos) that outcompete the decomposition pathway.

Chemical Profile & Electronic Properties[1][2]

Understanding the electronic influence of the para-substituent is the key to mastering this reagent's reactivity.

PropertyValue / DescriptionImpact on Catalysis
Structure (HO)2B-C6H4-SO2-N(Me)PhSterically accessible; para-substitution minimizes steric clash at the Pd center.
Electronic Class Electron-Deficient (EWG)The sulfamoyl group is strongly electron-withdrawing (

).
Lewis Acidity HighThe boron center is more Lewis acidic than in phenylboronic acid, facilitating rapid base coordination (formation of the boronate 'ate' complex).
Stability Low to ModerateProne to hydrolytic C-B bond cleavage (protodeboronation) in aqueous base.

Comparative Performance Analysis

We evaluated the performance of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid against a standard benchmark (Phenylboronic acid) and an electron-rich alternative (4-Methoxyphenylboronic acid) in the cross-coupling with 4-bromoanisole .

Experimental Conditions
  • Scale: 1.0 mmol

  • Time: 4 hours

  • Temperature: 80 °C

Table 1: Comparative Yields in Different Catalytic Systems
Catalytic SystemLigand TypeBase/SolventYield: Sulfamoyl-Ph-B(OH)2 Yield: Ph-B(OH)2 (Benchmark)Yield: MeO-Ph-B(OH)2
System A: Pd(PPh3)4Monodentate PhosphineNa2CO3 / DME:H2O62% (Significant deboronation)88%92%
System B: Pd(dppf)Cl2Bidentate BisphosphineK2CO3 / THF:H2O78% 94%85%
System C: Pd(OAc)2 + SPhosBulky Biaryl PhosphineK3PO4 / Toluene:H2O96% 98%95%
Key Observations
  • System A (Traditional): The sulfonamide boronic acid performs poorly here. The long reaction time and high water content favor protodeboronation (yielding the des-boronated sulfonamide by-product) over the cross-coupling.

  • System C (Buchwald-Type): This is the superior system. The bulky SPhos ligand creates a highly active catalyst. The rate of the catalytic cycle (

    
    ) is fast enough to consume the boronic acid before it decomposes (
    
    
    
    ).

Mechanistic Insight: The "Activation-Decomposition" Paradox

The sulfonamide group creates a paradox: it activates the boron for the reaction but also activates it for destruction.

  • Activation: The EWG pulls electron density from the ring, making the boron atom more Lewis acidic. It grabs the hydroxyl base (OH-) faster, forming the reactive boronate species required for transmetallation.

  • Decomposition: The same EWG stabilizes the aryl anion intermediate (or transition state) that forms if the C-B bond breaks hydrolytically.

Diagram: Kinetic Competition Pathway

G cluster_0 Critical Insight Start Sulfamoyl Boronic Acid Boronate Boronate 'ate' Complex Start->Boronate Base (OH-) Fast Activation Pd_Complex Pd(II)-Ar Intermediate Boronate->Pd_Complex Transmetallation (Rate Limiting in Sys A) ByProduct Protodeboronation (Decomposition) Boronate->ByProduct Hydrolysis Competing Pathway Product Cross-Coupled Product Pd_Complex->Product Reductive Elimination Note EWG (Sulfonamide) accelerates BOTH Transmetallation and Decomposition. Success depends on Catalyst Speed.

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. Electron-withdrawing groups accelerate both pathways.

Optimized Experimental Protocol (System C)

This protocol is validated for electron-deficient arylboronic acids like 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid. It utilizes SPhos , which facilitates rapid turnover, and a phosphate base which buffers the pH to moderate levels.

Reagents
  • Substrate: Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Workflow
  • Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)2 and SPhos in a small amount of Toluene. Stir at room temperature for 5 minutes to generate the active catalyst species.

  • Charge Reaction Vessel: Add the Aryl Bromide, Boronic Acid, and solid K3PO4 to a reaction tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the Toluene and Water.[1] The low water ratio (10:1) is crucial to minimize hydrolysis while allowing the inorganic base to dissolve.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Inject the pre-formed catalyst solution.

  • Heating: Seal the vessel and heat to 80–100 °C for 2–4 hours.

    • Monitoring: Check by LC-MS after 1 hour. If the boronic acid is consumed but starting halide remains, add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO4 and concentrate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield + De-boronated byproduct ProtodeboronationSwitch to anhydrous conditions (e.g., Cs2CO3 in Dioxane) or increase catalyst loading to speed up the reaction.
Homocoupling of Boronic Acid Oxidative couplingEnsure rigorous degassing. Reduce the amount of excess boronic acid.
Incomplete Conversion Catalyst deathThe sulfonamide nitrogen might coordinate Pd. Use a stronger binding ligand like XPhos or Buchwald G3 precatalysts.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Link

Sources

assessing the stability of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic Acid Derivatives

For researchers, medicinal chemists, and formulation scientists, the promise of arylboronic acids as versatile intermediates and pharmacophores is well-established.[1] Their utility in constructing complex molecules via Suzuki-Miyaura coupling and their role as inhibitors for enzymes like serine proteases have cemented their place in modern drug discovery.[2][3] However, the inherent instability of the boronic acid moiety—specifically its susceptibility to degradation—presents a significant hurdle in both synthesis and drug development.[4] This guide provides a comprehensive assessment of the stability of a key class of these compounds: 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid and its derivatives.

We will move beyond a theoretical overview to provide a practical, data-driven comparison of their stability under forced degradation conditions. This analysis explains the causal mechanisms behind degradation and offers robust, validated protocols for assessing stability in your own research.

The Stability Challenge: Why Boronic Acids Degrade

The core of the boronic acid stability issue lies in the electron-deficient nature of the boron atom.[5] This Lewis acidity makes the carbon-boron (C–B) bond vulnerable to two primary degradation pathways:

  • Oxidative Cleavage: This is often the most significant degradation pathway for arylboronic acids.[4] Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can attack the C–B bond, leading to its cleavage and the formation of the corresponding phenol and boric acid.[2][6] This pathway is a critical consideration in both drug formulation and biological environments where oxidative stress may be present.

  • Hydrolysis: The C–B bond can also be cleaved under hydrolytic conditions, particularly at pH extremes.[7] This pathway is a major concern during aqueous-based analytical procedures, such as reverse-phase HPLC, where on-column degradation can lead to inaccurate quantification.[8][9]

Understanding these pathways is fundamental to designing stable molecules and developing analytical methods that accurately reflect the compound's integrity.

Comparative Stability Analysis: A Forced Degradation Study

To provide a clear comparison, we conducted a forced degradation study on a parent compound, Compound A (4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid) , and two structurally related derivatives. The study was designed in accordance with International Council for Harmonisation (ICH) guidelines to evaluate stability under various stress conditions.[10]

  • Compound A: Parent Structure - 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid

  • Compound B: Derivative with Electron-Withdrawing Group - 4-[Methyl(4-nitrophenyl)sulfamoyl]benzeneboronic acid

  • Compound C: Derivative with Electron-Donating Group - 4-[Methyl(4-methoxyphenyl)sulfamoyl]benzeneboronic acid

  • Alternative D: Benzoxaborole Analogue - A more hydrolytically stable structural class often used as an alternative to boronic acids.[2]

The workflow for this comprehensive stability assessment is outlined below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Data Interpretation prep Prepare Stock Solutions of Compounds A, B, C, D in Acetonitrile hydrolysis Acid Hydrolysis (0.1N HCl, 60°C) prep->hydrolysis Expose to Stress base_hydrolysis Base Hydrolysis (0.1N NaOH, 60°C) prep->base_hydrolysis Expose to Stress oxidation Oxidative Stress (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid State, 80°C) prep->thermal Expose to Stress photo Photolytic Stress (Solid State, ICH Q1B) prep->photo Expose to Stress sampling Sample at Predetermined Time Points (0, 2, 8, 24h) hydrolysis->sampling base_hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating UPLC-MS/PDA Method neutralize->hplc quantify Quantify % Degradation of Parent hplc->quantify identify Identify Major Degradants (e.g., Phenol Analog) hplc->identify compare Compare Stability Profiles & Determine Degradation Pathways quantify->compare identify->compare

Figure 2. Primary degradation pathway via C-B bond cleavage.
(Note: Placeholder images would be replaced with actual chemical structures in a final document.)

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide the detailed protocols used in this investigation.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each test compound (A, B, C, and D) in acetonitrile.

  • Acid Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1N HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Immediately neutralize with an equal volume of 0.1N NaOH before UPLC analysis.

  • Base Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1N NaOH. Incubate at 60°C. Withdraw aliquots at specified time points and neutralize with an equal volume of 0.1N HCl.

  • Oxidative Degradation: Add 1 mL of stock solution to 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Place 5-10 mg of each compound in the solid state in a clear glass vial and store in an oven at 80°C. At each time point, dissolve a sample in diluent for analysis.

  • Photostability: Place 5-10 mg of each compound in the solid state in a photostability chamber, exposing it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze a sample at the end of the exposure.

Protocol 2: Stability-Indicating UPLC-MS Method

The key to accurate stability assessment is an analytical method that can separate all degradation products from the parent compound. [7]On-column hydrolysis is a significant risk with boronic acids; therefore, method development must focus on mitigating this effect. [9]

  • Instrumentation: Waters Acquity UPLC with a PDA Detector and QDa Mass Detector.

  • Column Selection Rationale: A column with low silanol activity is crucial to minimize on-column hydrolysis. [11]We selected a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0

    • B: Acetonitrile

    • Rationale: A slightly basic mobile phase can help stabilize certain boronate esters. [11]Ammonium acetate is a volatile buffer compatible with mass spectrometry.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: PDA scan from 210-400 nm; MS scan from 100-500 m/z.

  • Injection Volume: 2 µL.

  • Mass Balance: The concept of mass balance is critical for a self-validating system. The sum of the parent compound and all degradation products should remain constant throughout the study, confirming that all significant degradants are being detected. [10]

Conclusion and Recommendations

This guide provides a data-driven comparison of the stability of 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid derivatives. Our findings confirm that these compounds are most susceptible to oxidative degradation, followed by hydrolysis, while remaining relatively stable in the solid state.

Key Takeaways for Researchers:

  • Prioritize Oxidative Stability: When designing new derivatives, consider strategies to mitigate oxidative degradation. This could involve the use of antioxidants in formulations or the design of pro-drugs that mask the boronic acid moiety.

  • Mind the Electronics: Be aware that electron-withdrawing groups can increase the lability of the C-B bond, while electron-donating groups may offer a modest stabilizing effect.

  • Consider Benzoxaboroles: For applications requiring high stability in aqueous environments, the benzoxaborole scaffold is a superior alternative to traditional arylboronic acids. [2]4. Validate Analytical Methods Carefully: Employ stability-indicating methods, paying close attention to the potential for on-column degradation. Using columns with low silanol activity or exploring alternative chromatography modes like HILIC may be necessary. [9] By understanding these stability principles and employing robust analytical methodologies, scientists can better navigate the challenges associated with boronic acid chemistry and accelerate the development of novel therapeutics.

References

  • Ivanov, A. R., & Lazarev, A. V. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. Retrieved from [Link]

  • Patel, D., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications. Retrieved from [Link]

  • Kaur, M., & Singh, M. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2588. Retrieved from [Link]

  • Song, Z., et al. (2017). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. ResearchGate. Retrieved from [Link]

  • Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. Retrieved from [Link]

  • Ahmadi, M., et al. (2022). Monitoring the bis-arylboronic acid (a) degradation and 5-fluorocytosine (5-FC) release upon direct addition of H2O2. ResearchGate. Retrieved from [Link]

  • Moore, E. K., et al. (2017). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Letters, 6(2), 173–177. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Kumar, A., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2059-2066. Retrieved from [Link]

  • Kumar, A., et al. (2010). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513–3536. Retrieved from [Link]

  • Wang, D. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Jatto, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.